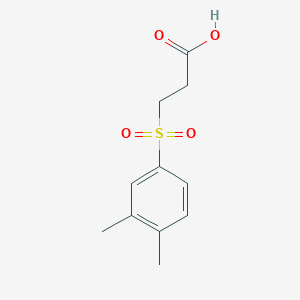

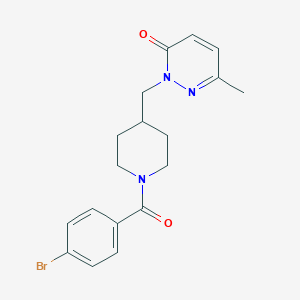

5-Ethoxyquinoline-8-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 5-Ethoxyquinoline-8-sulfonyl chloride involves various methods. For instance, the synthesis of hexahydroquinolines was achieved using a novel Bronsted acidic ionic liquid, sulfonic acid functionalized pyridinium chloride, as a catalyst. This method allowed for a highly efficient, homogeneous, and reusable catalyst for the preparation of hexahydroquinolines through a one-pot multi-component condensation process . Additionally, the synthesis of lithium 8-hydroxyquinoline-5-sulfonate tetrahydrate was performed and characterized by X-ray diffraction techniques, indicating the versatility of quinoline sulfonates in forming salts with metals .

Molecular Structure Analysis

The molecular structure of quinoline sulfonates has been extensively studied. For example, the crystal structures of monoboron complexes with 8-hydroxyquinolin-5-sulfonate were determined, revealing that boron atoms adopt a tetrahedral geometry. The molecular components in these complexes are linked by various hydrogen bonds and π-π interactions, as evidenced by Hirshfeld surface analyses and 2D fingerprint plots . Similarly, the lithium salt of 8-hydroxyquinoline-5-sulfonic acid was found to have a monoclinic space group with lithium ions adopting distorted tetrahedral geometries, further demonstrating the complex structural characteristics of quinoline sulfonates .

Chemical Reactions Analysis

Chemical reactions involving quinoline sulfonates include site-selective oxidative C–H sulfonylation of 8-acylaminoquinolines, which provided C5-sulfonylated quinolines under metal-free conditions. This method utilized a hypervalent iodine reagent and showed good functional group compatibility, offering a novel methodology for the synthesis of sulfone compounds . Additionally, the interaction between 8-hydroxyquinoline and chloride ions was studied for their synergistic inhibition effect on the corrosion of cold rolled steel, demonstrating the chemical reactivity of quinoline sulfonates in the presence of other agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline sulfonates are diverse. The luminescence properties of monoboron complexes with 8-hydroxyquinolin-5-sulfonate were characterized, showing emission in the bluish-green region in solution and significant solvatofluorochromism due to intramolecular charge transfer . The corrosion inhibition properties of 8-hydroxyquinoline, particularly in combination with chloride ions, were also investigated, revealing that the presence of chloride ions stabilizes the adsorption of 8-hydroxyquinoline molecules on the metal surface, thereby improving inhibition efficiency .

Applications De Recherche Scientifique

Copper-Catalyzed Sulfonylation

A study by Liang et al. (2015) highlights the copper-catalyzed direct C-H bond sulfonylation of aminoquinolines using arylsulfonyl chlorides, including compounds similar to 5-Ethoxyquinoline-8-sulfonyl chloride. This process occurs at the C5-H position, demonstrating a broad functional group tolerance and leading to compounds with potential applications in pharmaceuticals and materials science. Such sulfonylated products have been further transformed into useful compounds, indicating the versatility of this approach (Hong-Wen Liang et al., 2015).

Functionalized Mesoporous Silica

Badiei et al. (2011) introduced a novel method for attaching 8-hydroxyquinoline (analogous in functional group reactivity to 5-Ethoxyquinoline-8-sulfonyl chloride) to mesoporous silica. This results in materials with enhanced photoluminescence properties, which could be leveraged in sensor applications, catalysis, and environmental remediation (Alireza Badiei et al., 2011).

Corrosion Inhibition

Research by Tang et al. (2006) on 8-hydroxyquinoline, which shares chemical similarities with 5-Ethoxyquinoline-8-sulfonyl chloride, demonstrates its application in corrosion inhibition. The combination of 8-hydroxyquinoline and chloride ions exhibits a synergistic effect in preventing cold rolled steel corrosion in sulfuric acid, suggesting the potential use of 5-Ethoxyquinoline-8-sulfonyl chloride derivatives in protective coatings and industrial corrosion inhibitors (L. Tang et al., 2006).

Propriétés

IUPAC Name |

5-ethoxyquinoline-8-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO3S/c1-2-16-9-5-6-10(17(12,14)15)11-8(9)4-3-7-13-11/h3-7H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHTVQIDPLVHETJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C=CC=NC2=C(C=C1)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1601877-87-5 |

Source

|

| Record name | 5-ethoxyquinoline-8-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1,N1-dimethyl-N4-(6-methylthieno[2,3-d]pyrimidin-4-yl)benzene-1,4-diamine](/img/structure/B2548104.png)

![3-[(2-methylbenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine](/img/structure/B2548110.png)

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2548111.png)

![2-(4-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2548112.png)

![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(4-fluorophenethyl)acetamide](/img/structure/B2548113.png)

![3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-5-ethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2548122.png)